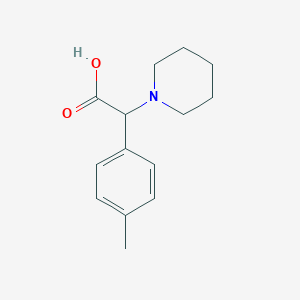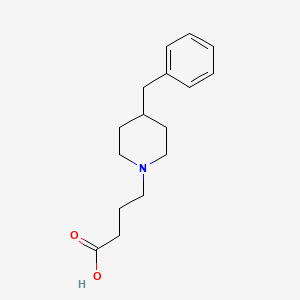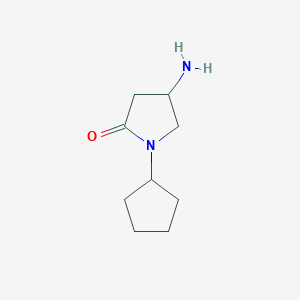![molecular formula C14H11ClO2 B12114091 Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)
Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with a methyl ester group at the 4-position and a chlorine atom at the 3’-position. It is widely used in various fields due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The biphenyl core can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (NaOH, KOH).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).
Major Products
Substitution: Amino or thiol-substituted biphenyl derivatives.
Reduction: Biphenyl alcohol derivatives.
Oxidation: Biphenyl quinones or other oxidized products.
Applications De Recherche Scientifique
Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate: Similar structure but with the chlorine atom at the 4’-position.
Methyl 3’-bromo[1,1’-biphenyl]-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3’-fluoro[1,1’-biphenyl]-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 3’-chloro[1,1’-biphenyl]-4-carboxylate is unique due to the specific positioning of the chlorine atom and the ester group, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
methyl 4-(3-chlorophenyl)benzoate |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3 |
Clé InChI |
GVEQVLMLRJLJQK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)




![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)

![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)


